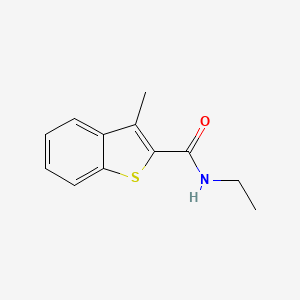

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide, also known as Suvorexant, is a novel non-benzodiazepine hypnotic drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant acts as an orexin receptor antagonist, which regulates sleep-wake cycles.

Mécanisme D'action

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide acts as an orexin receptor antagonist, which regulates sleep-wake cycles. Orexin is a neuropeptide that is produced in the hypothalamus and is involved in the regulation of wakefulness and arousal. N-ethyl-3-methyl-1-benzothiophene-2-carboxamide blocks the binding of orexin to its receptors, which leads to the inhibition of wake-promoting neurons and the promotion of sleep.

Biochemical and Physiological Effects:

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been shown to have a long half-life and slow clearance rate, which allows for sustained sleep throughout the night. It also has a low potential for abuse and dependence compared to other hypnotic drugs. However, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been associated with some adverse effects such as dizziness, fatigue, and headache.

Avantages Et Limitations Des Expériences En Laboratoire

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for orexin receptors. It also has a well-defined mechanism of action, which allows for precise investigation of its effects on sleep-wake cycles. However, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has some limitations for lab experiments, such as its slow onset of action and the need for long-term administration to observe its effects.

Orientations Futures

Several future directions for the research of N-ethyl-3-methyl-1-benzothiophene-2-carboxamide include investigating its potential therapeutic applications in other sleep disorders, such as restless leg syndrome and circadian rhythm disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-ethyl-3-methyl-1-benzothiophene-2-carboxamide in special populations such as the elderly and those with comorbidities. Finally, the development of novel orexin receptor antagonists with improved pharmacokinetic properties and reduced adverse effects is an area of active research.

Conclusion:

In conclusion, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide is a novel non-benzodiazepine hypnotic drug that has been approved for the treatment of insomnia. It acts as an orexin receptor antagonist, which regulates sleep-wake cycles. N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for orexin receptors. However, it also has some limitations for lab experiments, such as its slow onset of action. Future research directions for N-ethyl-3-methyl-1-benzothiophene-2-carboxamide include investigating its potential therapeutic applications in other sleep disorders and the development of novel orexin receptor antagonists.

Méthodes De Synthèse

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide is synthesized through a multi-step process that involves the condensation of 3-methylbenzothiophene-2-carboxylic acid with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through acidification and crystallization.

Applications De Recherche Scientifique

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in sleep disorders. It has been shown to improve sleep latency, total sleep time, and wake after sleep onset in patients with insomnia. Additionally, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been investigated for its effectiveness in treating other sleep disorders such as narcolepsy and sleep apnea.

Propriétés

IUPAC Name |

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-3-13-12(14)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEAGGYHSXOBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

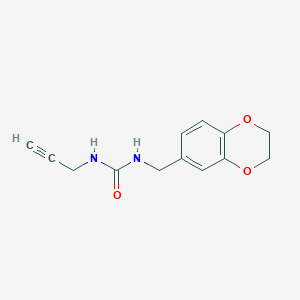

CCNC(=O)C1=C(C2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)